REACTION_SMILES
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[BrH:10].[C:1]([c:2]1[s:3][c:4]([CH:5]=[O:6])[cH:7][cH:8]1)#[N:9].[CH2:11]([CH:12]=[CH2:13])[S:14][C:15](=[NH:16])[NH:17][N:18]=[CH:19][c:20]1[s:21][c:22]([C:25]#[N:26])[cH:23][cH:24]1>>[S:14]=[C:15]([NH2:16])[NH:17][N:18]=[CH:19][c:20]1[s:21][c:22]([C:25]#[N:26])[cH:23][cH:24]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1ccc(C=O)s1
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Name
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C=CCSC(=N)NN=Cc1ccc(C#N)s1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CCSC(=N)NN=Cc1ccc(C#N)s1
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Name
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Type
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product
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Smiles
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N#Cc1ccc(C=NNC(N)=S)s1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |